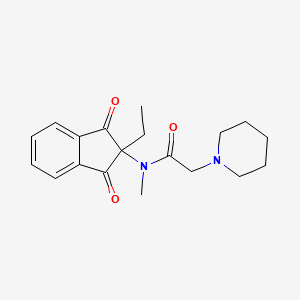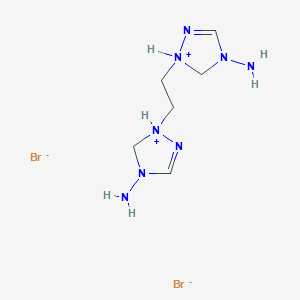
1,1'-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a compound that belongs to the class of triazolium salts. This compound is characterized by the presence of two triazolium rings connected by an ethane-1,2-diyl bridge and is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of ethane-1,2-diamine with 4-amino-4,5-dihydro-1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as hydrobromic acid to yield the dibromide salt. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the triazolium rings to triazoline derivatives.
Substitution: The bromide ions can be substituted with other anions or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include various triazole and triazoline derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex triazole-based compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with specific molecular targets. The triazolium rings can form hydrogen bonds and electrostatic interactions with biological molecules, leading to various biological effects. The compound can also act as a ligand, binding to metal ions and facilitating catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) dibromide
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 1,1’-(Ethane-1,2-diyl)bis(1,4,7-triazonane)
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is unique due to its specific triazolium structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it has a higher affinity for certain biological targets and exhibits unique reactivity patterns in chemical reactions .
Propiedades
Número CAS |
60504-64-5 |
|---|---|
Fórmula molecular |
C6H16Br2N8 |
Peso molecular |
360.05 g/mol |
Nombre IUPAC |
1-[2-(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)ethyl]-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C6H14N8.2BrH/c7-11-3-9-13(5-11)1-2-14-6-12(8)4-10-14;;/h3-4H,1-2,5-8H2;2*1H |
Clave InChI |
SXBVYRPLHSLXCV-UHFFFAOYSA-N |
SMILES canónico |
C1[NH+](N=CN1N)CC[NH+]2CN(C=N2)N.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



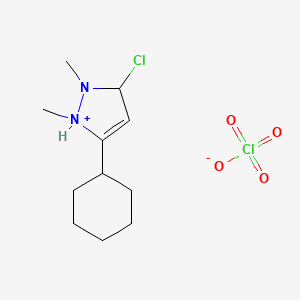
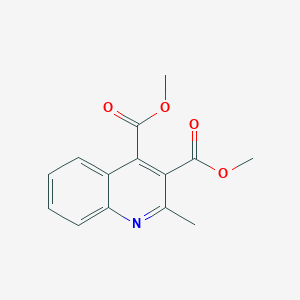



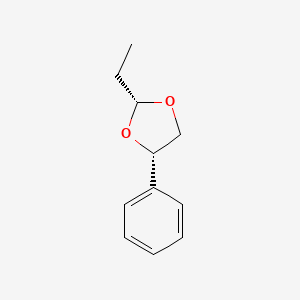
![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
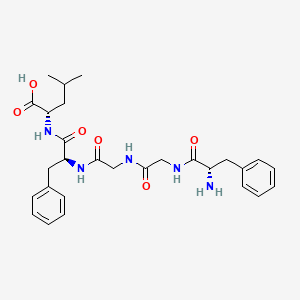

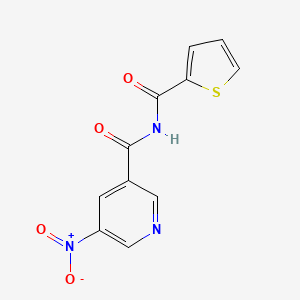
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

